molecular formula C20H20ClN5O2 B5960226 6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B5960226
M. Wt: 397.9 g/mol
InChI Key: JQBDQRXSEXFTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids that have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the synthesis of the beta-carboline core, followed by the introduction of the chloro and pyridin-3-ylmethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may serve as a tool for probing the mechanisms of action of beta-carbolines and their derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Beta-carbolines have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound may hold promise as a lead compound for the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. Beta-carbolines are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. This compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar biological activities.

    Harmaline: A beta-carboline derivative known for its psychoactive properties.

    Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.

Uniqueness

6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the presence of the chloro and pyridin-3-ylmethyl groups, which confer specific chemical and biological properties. These modifications may enhance its potency, selectivity, or stability compared to other beta-carbolines.

Properties

IUPAC Name

6-chloro-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-14-3-4-17-16(8-14)15-5-7-26(12-18(15)25-17)20(28)24-11-19(27)23-10-13-2-1-6-22-9-13/h1-4,6,8-9,25H,5,7,10-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDQRXSEXFTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.